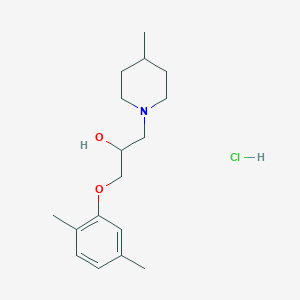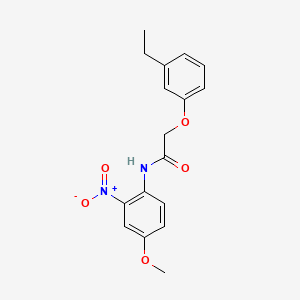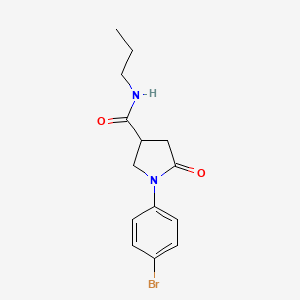
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP belongs to the class of compounds known as beta-blockers and has been studied for its effects on the cardiovascular system, as well as its potential use in the treatment of various diseases.
Mechanism of Action
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating heart rate and blood pressure. By blocking these receptors, 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can reduce the workload on the heart and lower blood pressure, leading to improved cardiac function.
Biochemical and physiological effects:
In addition to its effects on the cardiovascular system, 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has also been shown to have a number of other biochemical and physiological effects. Studies have demonstrated that 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its well-established safety profile. 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has been extensively studied in animal models and has been shown to have minimal toxicity and side effects. However, one limitation of using 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its relatively low potency compared to other beta-blockers, which may limit its effectiveness in certain applications.
Future Directions
There are a number of potential future directions for research on 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is the development of more potent derivatives of 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride that could be used in the treatment of cardiovascular diseases. Another potential direction is the investigation of 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride's effects on other physiological systems, such as the immune system and the nervous system. Additionally, further studies are needed to determine the optimal dosing and administration strategies for 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in clinical settings.
Synthesis Methods
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenol with 4-methylpiperidine and isopropyl chloroformate. The resulting product can then be converted to the hydrochloride salt form through the addition of hydrochloric acid.
Scientific Research Applications
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as hypertension and heart failure. Studies have shown that 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can effectively lower blood pressure and improve cardiac function in animal models, making it a promising candidate for further clinical development.
properties
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-6-8-18(9-7-13)11-16(19)12-20-17-10-14(2)4-5-15(17)3;/h4-5,10,13,16,19H,6-9,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGBCVQTTALMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5213350.png)
![5-[4-(4-pentylcyclohexyl)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5213353.png)
![N-(5-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5213361.png)
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5213364.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)


![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5213397.png)
![3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213404.png)

![3-ethyl-5-(1-methylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B5213416.png)
![(3-isopropoxyphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5213430.png)